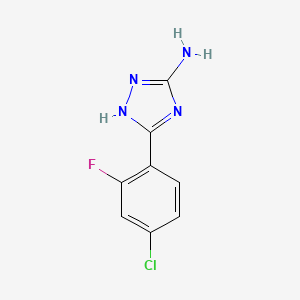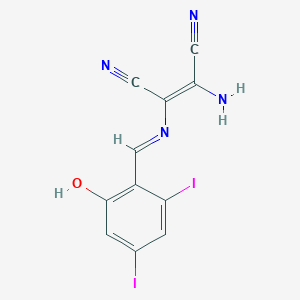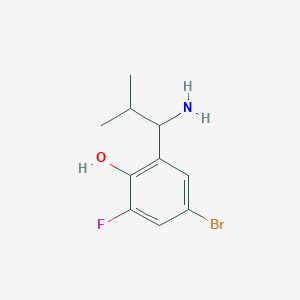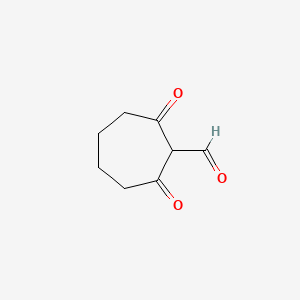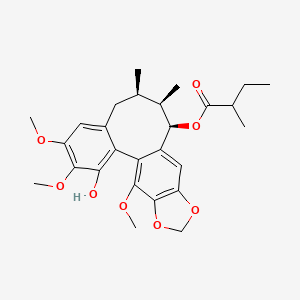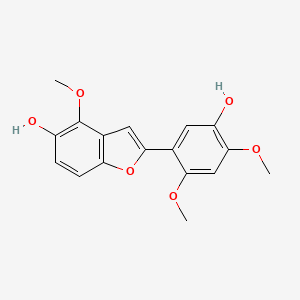
3-(3-Methylphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C12H10OS. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound features a thiophene ring substituted with a 3-methylphenyl group and an aldehyde functional group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde.
Another method involves the Friedel-Crafts acylation of thiophene with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like AlCl3 (aluminum chloride). This reaction requires anhydrous conditions and is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation with Br2 in acetic acid, nitration with HNO3 and H2SO4.
Major Products
Oxidation: 3-(3-Methylphenyl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methylphenyl)thiophene-2-methanol.
Substitution: 2-Bromo-3-(3-methylphenyl)thiophene, 2-Nitro-3-(3-methylphenyl)thiophene.
Aplicaciones Científicas De Investigación
3-(3-Methylphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the 3-methylphenyl group.
2-Thiophenecarboxaldehyde: Lacks both the 3-methylphenyl and 3-methyl groups.
3-Methylthiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3-Methylphenyl)thiophene-2-carbaldehyde is unique due to the presence of both the 3-methylphenyl group and the aldehyde functional group on the thiophene ring
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)11-5-6-14-12(11)8-13/h2-8H,1H3 |
Clave InChI |
OIVQOJNQUOONAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(SC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


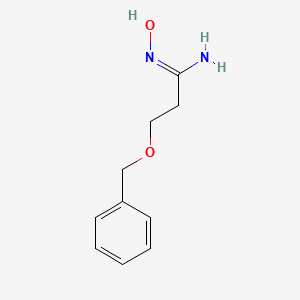

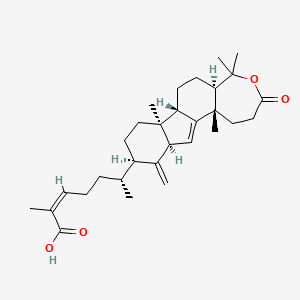
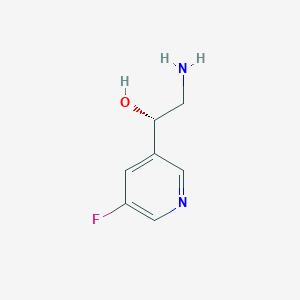
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)

![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
